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Compound of Interest

Compound Name: FGFR1 inhibitor-6

Cat. No.: B15578342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AZD4547, a

potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document

details the quantitative binding data, the experimental methodologies used for its

determination, and the broader context of the FGFR1 signaling pathway.

Executive Summary
AZD4547 is a small molecule inhibitor that demonstrates high-affinity binding to FGFR1, along

with FGFR2 and FGFR3. Its efficacy is attributed to its ability to compete with ATP for the

kinase domain of the receptor, thereby inhibiting downstream signaling pathways implicated in

cell proliferation, survival, and angiogenesis. This guide consolidates key binding affinity data

and outlines the experimental protocols crucial for its validation, providing a valuable resource

for researchers in oncology and drug discovery.

Quantitative Binding Affinity of AZD4547 to FGFRs
The binding affinity and inhibitory activity of AZD4547 have been characterized using various in

vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify

the inhibitor's potency.
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Target Assay Type IC50 (nM) Reference(s)

FGFR1 Enzymatic Assay 0.2 [1][2][3]

FGFR2 Enzymatic Assay 2.5 [1][2]

FGFR3 Enzymatic Assay 1.8 [1][2]

FGFR4 Enzymatic Assay 165 [1]

KDR (VEGFR2) Enzymatic Assay 24 [1]

FGFR1 (WT) Cellular Assay 6 ± 4 [4]

FGFR1 (V561M) Cellular Assay 1400 ± 700 [4]

Table 1: Summary of in vitro IC50 values for AZD4547 against FGFR family members and other

kinases. Note the significantly higher potency for FGFR1, 2, and 3 compared to FGFR4 and

other kinases, highlighting its selectivity. The cellular assay data also illustrates the impact of

the V561M gatekeeper mutation on inhibitor efficacy.

Experimental Protocols
The determination of AZD4547's binding affinity relies on robust and reproducible experimental

methodologies. Below are detailed descriptions of the key assays employed.

Enzymatic Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the

isolated FGFR1 kinase domain.

Objective: To determine the IC50 value of AZD4547 against purified FGFR1 kinase.

Principle: The assay measures the phosphorylation of a substrate by the FGFR1 kinase in the

presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically

quantified using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) or by measuring the depletion of ATP.

Materials:
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Recombinant human FGFR1 kinase domain

ATP (at or near the Km concentration for FGFR1)

Specific peptide substrate for FGFR1

AZD4547 (serially diluted)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

Detection reagents (e.g., Europium-labeled anti-phospho-antibody and Alexa Fluor® 647-

labeled tracer for TR-FRET)

384-well microplates

Procedure:

Prepare serial dilutions of AZD4547 in DMSO and then in assay buffer.

Add the FGFR1 enzyme and the peptide substrate to the wells of a microplate.

Add the different concentrations of AZD4547 to the wells. A control with DMSO alone is

included.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and add the detection reagents.

Incubate for another period to allow for the detection signal to develop.

Read the plate using a suitable plate reader (e.g., a TR-FRET compatible reader).

The data is then normalized and plotted as the percentage of inhibition versus the log of the

inhibitor concentration to calculate the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

